N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound that features an indole core, a 1,3,4-oxadiazole ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the condensation of methyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement.
Synthesis of the indole core: Indole derivatives can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling of the indole and oxadiazole moieties: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Introduction of the benzyl group: This can be done through N-alkylation reactions using benzyl halides.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry, and the use of automated synthesizers.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using reagents such as N-bromosuccinimide and nitric acid.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Hydrazides.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide: shares structural similarities with other indole and oxadiazole derivatives, such as:
Uniqueness
Structural Uniqueness: The combination of the indole core, oxadiazole ring, and benzyl group in a single molecule is unique and contributes to its diverse biological activities.
Biological Activity: Its ability to interact with multiple biological targets and modulate various pathways makes it a compound of interest in drug discovery.
Properties
IUPAC Name |
N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-14-22-23-20(26-14)17-12-24(18-10-6-5-9-16(17)18)13-19(25)21-11-15-7-3-2-4-8-15/h2-10,12H,11,13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCQFHXVCSZODS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.